N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c1-8-6-10(3-4-11(8)15)17-14(19)9-2-5-12(16)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSSJWHZACUKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971117 | |
| Record name | N-(4-Bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5574-56-1 | |
| Record name | N-(4-Bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Chlorination: Chlorination is carried out using chlorine gas or thionyl chloride.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and the employment of automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products:
Reduction of Nitro Group: Formation of N-(4-bromo-3-methylphenyl)-4-chloro-3-aminobenzamide.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide exhibits potential anticancer properties. Its mechanism of action often involves the inhibition of specific enzymes or receptors that are crucial in cancer cell proliferation. For instance, compounds with similar structures have been shown to interfere with cellular signaling pathways, thereby inhibiting the growth of cancer cells.
Drug Development
This compound serves as a lead candidate in drug development due to its structural features that allow for modifications leading to derivatives with enhanced biological activity. The presence of the nitro group is particularly significant as it can undergo bioreduction, forming reactive intermediates that may exert cytotoxic effects against various cancer cell lines. Furthermore, studies have explored its binding affinity to specific molecular targets, which is essential for designing effective therapeutics .
Biological Research
Biological Activity Exploration
this compound has been investigated for its potential biological activities beyond anticancer effects. It is being studied for antimicrobial properties and its interactions with various cellular targets. The compound's unique electronic environment, influenced by the combination of electron-withdrawing and electron-donating groups, enhances its reactivity and biological efficacy.
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor. Interaction studies highlight its ability to modulate enzyme activity, which is crucial for therapeutic applications. The structure-activity relationship (SAR) analysis indicates that small modifications can significantly impact its biological efficacy, emphasizing the importance of understanding these interactions .
Material Science
Advanced Materials Development
In addition to its applications in medicine and biology, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for synthesizing new materials with specific functionalities. This includes applications in polymer science where such compounds can serve as monomers or additives to enhance material properties.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Exhibits potential cytotoxic effects on cancer cells |
| Drug lead candidate | Structural modifications enhance biological activity | |
| Biological Research | Antimicrobial studies | Potential interactions with cellular targets |
| Enzyme inhibition | Modulates enzyme activity; critical for drug design | |
| Material Science | Advanced materials synthesis | Useful as monomers/additives in polymer science |
Case Studies and Research Findings
-
Anticancer Mechanism Investigation
A study focusing on the compound's interaction with BRD4 (a bromodomain protein involved in cancer) demonstrated that it could inhibit the transcription of oncogenes like c-MYC and BCL-2 by disrupting the protein's function. This dual inhibition strategy presents a promising avenue for treating various cancers through a polypharmacological approach . -
Synthesis and Modification Studies
The synthesis pathways explored various routes to obtain this compound with high purity and yield. Optimization techniques were employed to enhance production efficiency, which is critical for scaling up for industrial applications.
Mechanism of Action
The mechanism by which N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The nitro group's position (3- vs. 4-) significantly alters electronic properties.
- Halogen Effects : Bromine (in the target compound) introduces greater steric bulk and polarizability compared to chlorine or methoxy groups, which may affect binding interactions in biological or material applications .
- Functional Groups : Acetamido () and methoxy () substituents enhance hydrogen-bonding capacity, contrasting with the hydrophobic methyl group in the target compound .
Physicochemical and Functional Properties
- Solubility : Methoxy and acetamido groups () improve aqueous solubility compared to halogenated analogs like the target compound, which is likely more soluble in organic solvents .
- Stability : Nitro groups enhance thermal stability but may increase sensitivity to reducing agents. Bromine substituents (target compound) could confer resistance to enzymatic degradation in biological systems .
Biological Activity
N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 360.6 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃BrClN₂O₃ |
| Molecular Weight | 360.6 g/mol |
| Functional Groups | Bromo, Chloro, Nitro |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, the nitro group can undergo bioreduction, forming reactive intermediates that exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism may involve:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially modulating their activity and affecting cellular signaling pathways.
- Cytotoxic Effects : The compound demonstrates cytotoxicity against cancer cells by disrupting critical cellular functions, possibly through interference with microtubule dynamics .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : In vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The compound's IC50 values indicate potent cytotoxicity, with values as low as 10 µM in some cases .
- Enzyme Inhibition : Binding affinity studies suggest that the compound can effectively inhibit butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases . Molecular docking studies have shown that it binds to the active site of BChE, indicating its potential as a therapeutic agent in Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study reported that the compound shows significant cytotoxic effects on MCF7 and HeLa cells, with IC50 values indicating high potency. These findings suggest its potential as an anticancer therapeutic agent.
- Binding Affinity Studies : Molecular docking analyses revealed that the compound effectively binds to tubulin, implicating it in the modulation of microtubule dynamics critical for cancer cell proliferation .
- Enzymatic Studies : Research has shown that the compound inhibits BChE with notable selectivity over acetylcholinesterase (AChE), which could be beneficial for developing treatments for conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide | Contains a methoxy group instead of chloro | Potentially different biological activity due to methoxy group |
| 3-bromo-N-(4-butylphenyl)-4-methoxybenzenesulfonamide | Different alkyl chain length | Variation in solubility and lipophilicity |
| N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | Lacks bromine and chlorine substituents | May exhibit reduced reactivity compared to halogenated compounds |
Q & A
Q. What are the standard synthetic routes for N-(4-bromo-3-methylphenyl)-4-chloro-3-nitrobenzamide?
The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-chloro-3-nitrobenzoyl chloride with 4-bromo-3-methylaniline in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. The reaction typically requires a base, such as triethylamine, to neutralize HCl byproducts. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the purity and structural identity of this compound validated?
Characterization relies on spectroscopic methods:
- 1H/13C NMR : Confirms substitution patterns (e.g., nitro group at C3, bromo and methyl groups on the phenyl ring).
- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ peak at m/z 383.57).
- UV-Vis spectroscopy : Assesses electronic transitions influenced by nitro and halogen groups .
Q. What solvent systems are optimal for solubility studies?
The compound exhibits limited solubility in polar protic solvents (e.g., water, methanol) but dissolves well in aprotic solvents like DMSO, DMF, or dichloromethane. Solubility can be enhanced using co-solvents (e.g., DMSO:water mixtures) for biological assays .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, minimizing side reactions like hydrolysis of the benzoyl chloride. ICReDD’s reaction path search algorithms integrate experimental data to refine parameters (e.g., solvent polarity, temperature) for improved yield (>85%) .
Q. What strategies mitigate nitro group instability during functionalization?
Nitro groups are prone to reduction under acidic/basic conditions. To preserve functionality:
- Use mild reducing agents (e.g., catalytic hydrogenation with Pd/C) for selective transformations.
- Avoid high temperatures (>80°C) in polar aprotic solvents.
- Monitor reactions via TLC or HPLC to detect degradation early .
Q. How does steric hindrance from the 3-methyl group affect reactivity?
The methyl group at the 3-position creates steric bulk, slowing nucleophilic attacks on the amide carbonyl. Kinetic studies (e.g., Hammett plots) show a 30% reduction in acylation rates compared to unsubstituted analogs. This necessitates longer reaction times or elevated temperatures for complete conversion .
Q. What biological targets are hypothesized for this compound?
The nitro and halogen substituents suggest potential as:
- Kinase inhibitors : Computational docking studies (AutoDock Vina) predict binding to ATP pockets of tyrosine kinases (e.g., EGFR).
- Antimicrobial agents : Nitro groups may disrupt bacterial redox pathways.
Validate via enzymatic assays (e.g., NADH oxidation inhibition) or microbial growth curves .
Methodological Guidance
Q. How to resolve spectral contradictions in structural elucidation?
- Contradiction : Overlapping NMR signals from aromatic protons.
- Solution : Use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, NOESY can distinguish para-substituted bromo groups from meta-substituted methyl groups .
Q. What analytical techniques quantify trace impurities?
Q. How to design derivatives for enhanced bioactivity?
- Electron-withdrawing groups : Introduce fluorines at C2 to stabilize the amide bond.
- Prodrug strategies : Convert nitro groups to amines (via in vivo reduction) for targeted delivery.
Screen derivatives using QSAR models correlating logP, molar refractivity, and IC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
